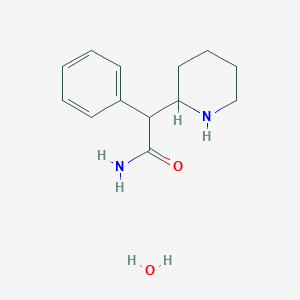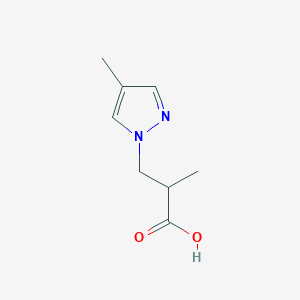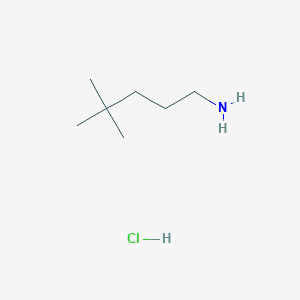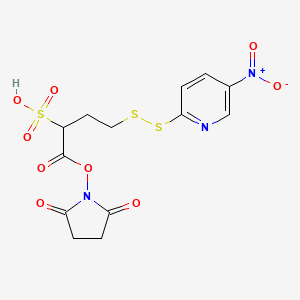
Ácido 4-(5-metil-1H-1,2,4-triazol-1-il)benzoico
Descripción general
Descripción
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Anticancerígenos
Los derivados del 1,2,4-triazol se han estudiado ampliamente por su potencial como agentes anticancerígenos. Los nuevos compuestos sintetizados a partir del 1,2,4-triazol, incluidos los relacionados con el ácido 4-(5-metil-1H-1,2,4-triazol-1-il)benzoico, han mostrado actividades citotóxicas prometedoras contra varias líneas celulares de cáncer humano . Estos compuestos pueden dirigirse selectivamente a las células cancerosas mientras minimizan el daño a las células normales, convirtiéndolos en candidatos potenciales para fármacos quimioterapéuticos.
Diseño de Fármacos Antibacterianos
Los derivados del 1,2,4-triazol también son reconocidos por sus importantes propiedades antibacterianas. La investigación ha demostrado que estos compuestos pueden ser efectivos contra una gama de bacterias, incluidas las que son resistentes a los antibióticos actuales . El diseño de nuevos fármacos antibacterianos que incorporen el anillo de 1,2,4-triazol podría ser crucial para combatir el creciente problema de la resistencia microbiana.
Inducción de Apoptosis en Terapia contra el Cáncer
Se han evaluado derivados específicos del 1,2,4-triazol por su capacidad para inducir apoptosis en células cancerosas. Los estudios que involucran compuestos como el ácido 4-(1H-1,2,4-triazol-1-il)benzoico han mostrado efectos sobre la inducción de apoptosis, que es un mecanismo clave en las estrategias de tratamiento del cáncer .
Análisis Farmacológico
La afinidad de unión y la interacción de los derivados del 1,2,4-triazol con diversas enzimas han sido objeto de análisis farmacológico. Estas interacciones son cruciales para comprender el potencial terapéutico y el perfil de seguridad de estos compuestos en química medicinal .
Estudios Comparativos de Eficacia Farmacológica
En la búsqueda de tratamientos contra el cáncer más efectivos, los derivados del 1,2,4-triazol se comparan a menudo con fármacos establecidos como la doxorrubicina. La evaluación de la viabilidad de las células cancerosas tratadas con estos compuestos proporciona información sobre su eficacia y potencial como tratamientos alternativos .
Mecanismo De Acción
Target of Action
The primary targets of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid are MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
The compound’s ability to induce apoptosis in cancer cells indicates that it may interfere with signals that normally prevent apoptosis in these cells .
Result of Action
The result of the action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a significant reduction in the proliferation of MCF-7 and HCT-116 cancer cells . Some of the hybrids of this compound have shown to exhibit very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound might have a selective action on cancer cells, sparing normal cells to a certain extent .
Análisis Bioquímico
Biochemical Properties
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic flux and altering the levels of specific metabolites . The interactions between 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and these enzymes are crucial for understanding its potential therapeutic applications.
Cellular Effects
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, studies have demonstrated that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been observed to have cytotoxic effects on various tumor cell lines, further highlighting its significance in cancer research .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid involves its binding interactions with biomolecules. This compound has been shown to bind to specific enzymes, leading to their inhibition or activation . For example, it can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can modulate gene expression by interacting with transcription factors, further elucidating its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Metabolic Pathways
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to affect the levels of specific metabolites, thereby influencing cellular metabolism . Understanding the metabolic pathways associated with 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity . Studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can be transported across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, including the nucleus and mitochondria . The targeting signals and post-translational modifications that direct 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid to these compartments are essential for understanding its role in cellular processes . Additionally, the subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical properties .
Propiedades
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRAGXPNKDBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)
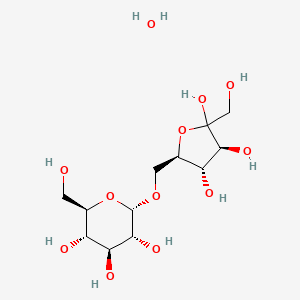
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)


